molecular formula C13H10N4O2 B7902861 2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine

2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B7902861
M. Wt: 254.24 g/mol
InChI Key: NCJLUMJLABFYDZ-UHFFFAOYSA-N
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Description

2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields .

Industrial Production Methods: The broad substrate scope and functional group tolerance of this method further enhance its industrial viability .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine has significant applications in scientific research, particularly in medicinal chemistry. It exhibits activities such as:

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both a benzyl and a nitro group enhances its potential for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

2-benzyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-17(19)11-6-7-13-14-12(15-16(13)9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJLUMJLABFYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C=C(C=CC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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